4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c1-10-19-6-4-15(20-10)23-12-5-7-21(9-12)16(22)13-8-11(17)2-3-14(13)18/h2-4,6,8,12H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASNFXQFYQDHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by coupling reactions and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TRKA Kinase Inhibitors (Patent Example from )
A structurally related compound, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, shares a pyrrolidine-pyrimidine scaffold but differs in substituents. Key distinctions include:
- Substituents: The fluorophenyl and methoxyethyl groups in the patent compound contrast with the bromo-chlorobenzoyl group in the target compound.
- Activity : The patent compound targets TRKA kinase, whereas the bromo-chloro substituents in the target molecule may favor interactions with halogen-bonding domains in other kinases or receptors.
Pyrimidinedione Pesticides ()
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) shares a brominated pyrimidine core but lacks the pyrrolidine-ether linkage. Key comparisons:
- Functionality : Bromacil’s uracil-like structure enables herbicidal activity via inhibition of photosynthesis, while the target compound’s benzoyl-pyrrolidine moiety may confer a different mechanism, such as enzyme inhibition .
- Substituent Effects : Bromine in both compounds enhances stability, but the chlorobenzoyl group in the target compound could increase cytotoxicity or environmental persistence.
Pyridine/Pyrimidine Hybrids ()
Compounds like tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate feature brominated pyridine rings with pyrrolidine linkers. Differences include:
- Heterocycle Core : Pyridine vs. pyrimidine alters electron distribution and hydrogen-bonding capacity. Pyrimidine’s dual nitrogen atoms may enhance binding to biological targets compared to pyridine .
- Synthetic Routes : Suzuki coupling (used in ) is common for both pyridine and pyrimidine derivatives, but the target compound’s benzoyl-pyrrolidine group may require specialized acylation steps .
Chromenone-Pyrimidine Derivatives ()
Example 64 in describes a pyrazolo-pyrimidine compound with fluorophenyl and chromenone groups. Contrasts with the target compound:
- Ring Systems: The chromenone moiety introduces planar aromaticity, whereas the target compound’s benzoyl-pyrrolidine group adds three-dimensional flexibility.
- Bioactivity : Fluorine substituents in Example 64 improve metabolic stability, whereas bromine/chlorine in the target compound may enhance halogen bonding in hydrophobic pockets .
Research Implications
- Structure-Activity Relationships (SAR) : The bromo-chlorobenzoyl group in the target compound likely enhances binding affinity compared to fluorine or methyl substituents in analogs.
- Synthetic Challenges : The pyrrolidine-ether linkage may require stereoselective synthesis, contrasting with simpler alkylation steps in pyrimidinedione pesticides .
- Crystallographic Insights : Tools like SHELX and ORTEP () could elucidate the pyrrolidine ring’s puckering (via Cremer-Pople coordinates, ), influencing conformational stability .
Biological Activity
The compound 4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This molecule features a pyrimidine core substituted with a pyrrolidine ring and a bromo-chloro benzoyl moiety, which may contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study 1 : In vitro studies demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar functional groups have been tested against various bacterial strains.
- Case Study 2 : A related pyrimidine derivative showed promising results in inhibiting Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell cycle progression and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
